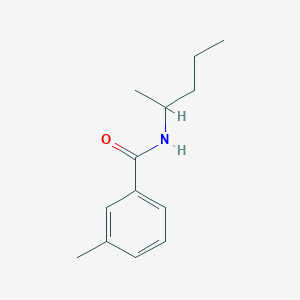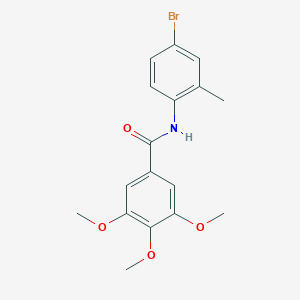
N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide, also known as Br-MMB, is a synthetic compound that belongs to the family of phenethylamines. It is a potent agonist of the serotonin 5-HT2A receptor, which plays a crucial role in regulating various physiological and behavioral processes in the brain. Br-MMB has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide is a potent agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the 5-HT2A receptor by N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide leads to the activation of intracellular signaling pathways, including the phospholipase C and protein kinase C pathways, which ultimately lead to the modulation of various physiological and behavioral processes in the brain.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide has been shown to induce a range of biochemical and physiological effects in animal models, including alterations in mood, cognition, perception, and behavior. It has been shown to induce hallucinations, altered states of consciousness, and changes in sensory perception, as well as alterations in mood and anxiety levels. N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide has also been shown to modulate the activity of various neurotransmitter systems in the brain, including the serotonin, dopamine, and glutamate systems.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide has several advantages for use in scientific research, including its high potency and selectivity for the 5-HT2A receptor, as well as its ability to induce specific and reproducible effects in animal models. However, N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide also has several limitations, including its potential for inducing adverse effects such as hyperthermia, seizures, and cardiovascular effects, as well as its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide, including the development of new analogs with improved pharmacological properties, the investigation of the role of the 5-HT2A receptor in various psychiatric disorders, and the development of new therapeutic agents based on the pharmacological properties of N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide. Additionally, further research is needed to elucidate the mechanisms underlying the biochemical and physiological effects of N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide, as well as its potential for inducing adverse effects in animal models.
Méthodes De Synthèse
N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide can be synthesized using a multi-step process involving the reaction of 4-bromo-2-methylphenol with 3,4,5-trimethoxybenzoyl chloride in the presence of a base, followed by reduction and purification steps. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol.
Applications De Recherche Scientifique
N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide has been used extensively in scientific research to study the role of the serotonin 5-HT2A receptor in various physiological and behavioral processes. It has been shown to induce hallucinations and altered states of consciousness in animal models, which has led to its use as a tool for studying the neural mechanisms underlying these phenomena. N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide has also been used to investigate the role of the 5-HT2A receptor in regulating mood, cognition, and perception, as well as in the treatment of various psychiatric disorders such as depression, anxiety, and schizophrenia.
Propriétés
Formule moléculaire |
C17H18BrNO4 |
|---|---|
Poids moléculaire |
380.2 g/mol |
Nom IUPAC |
N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C17H18BrNO4/c1-10-7-12(18)5-6-13(10)19-17(20)11-8-14(21-2)16(23-4)15(9-11)22-3/h5-9H,1-4H3,(H,19,20) |
Clé InChI |
UEMURQZIFGWMEI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
SMILES canonique |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



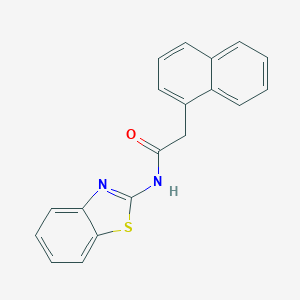
![N-[4-(diethylamino)phenyl]decanamide](/img/structure/B291318.png)
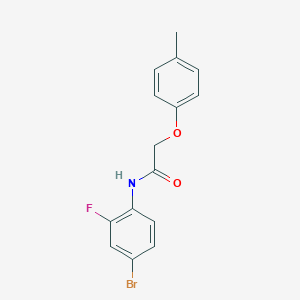
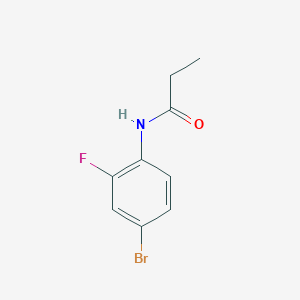
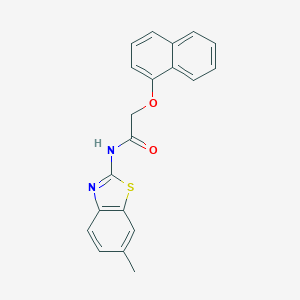

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B291329.png)
![Dimethyl 5-{[(1-naphthyloxy)acetyl]amino}isophthalate](/img/structure/B291330.png)
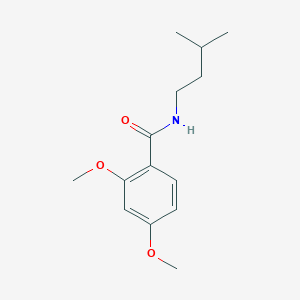


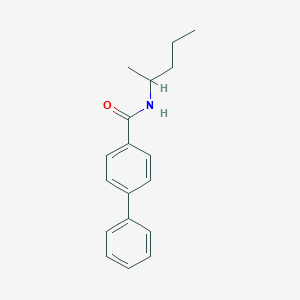
amine](/img/structure/B291338.png)
